1-(2-methanesulfonylbenzoyl)-4-phenylpiperazine
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Overview
Description
1-(2-methanesulfonylbenzoyl)-4-phenylpiperazine is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research has explored the synthesis of various derivatives of methanone compounds, including those related to (2-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone, demonstrating their potential in herbicidal and insecticidal activities. For instance, the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, featuring arylthio/sulfinyl/sulfonyl groups, showed favorable biological activities. The crystal structure of a related compound was reported, indicating the significance of arylsulfonyl moieties in these activities (Wang et al., 2015).
Chemical Synthesis and Modification
Studies have highlighted methods for the direct alkenylation of C(sp3)–H bonds using benzophenone and bis(phenylsulfonyl)ethylene under photo-irradiation conditions. This metal-free reaction facilitates the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units in a chemoselective manner. The process enables the structural modification of molecules, enhancing their complexity and potential applications in natural products and pharmaceuticals (Amaoka et al., 2014).
Catalytic Activities
The encapsulation of oxidovanadium(V) complexes in zeolites has been explored for its catalytic activity in the oxidation of various substrates. The study illustrates the use of (2-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone derivatives for the efficient catalytic oxidation of styrene, methyl phenyl sulfide, and diphenyl sulfide using H2O2, yielding significant reaction products. This research underscores the importance of such compounds in catalysis and potential industrial applications (Maurya et al., 2013).
Membrane Technology
The development of poly(arylene ether sulfone) bearing multiple benzyl-type quaternary ammonium pendants highlights the application of methanone derivatives in creating membranes with good hydroxide conductivity and alkaline stability. These membranes exhibit potential for use in fuel cell technologies, demonstrating the versatility of methanone derivatives in advanced material sciences (Shi et al., 2017).
Molecular Structure and Hydrogen Bonding
The structural analysis of compounds related to (2-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone reveals complex hydrogen bonding patterns, contributing to the understanding of molecular interactions and stability. These studies provide insights into designing compounds with desired properties for various scientific applications (Quiroga et al., 2010).
Mechanism of Action
Target of Action
The primary target of (2-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain .
Mode of Action
The compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing inflammation . Some derivatives of the compound have also been found to release moderate amounts of nitric oxide (NO), which may help decrease the side effects associated with selective COX-2 inhibitors .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation . This results in a reduction of inflammation and associated symptoms.
Result of Action
The inhibition of COX-2 by (2-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone results in a decrease in the production of pro-inflammatory prostaglandins . This leads to a reduction in inflammation and associated symptoms. The compound’s potential to release NO may also help to decrease side effects associated with selective COX-2 inhibitors .
Action Environment
The action, efficacy, and stability of (2-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone can be influenced by various environmental factors. For example, storage conditions can affect the stability of similar compounds . .
Properties
IUPAC Name |
(2-methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-24(22,23)17-10-6-5-9-16(17)18(21)20-13-11-19(12-14-20)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIAWAYODUJCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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